17beta-Hydroxyprogesterone
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Overview
Description
Mechanism of Action
Target of Action
17beta-Hydroxyprogesterone, also known as 17alpha-Hydroxypregn-4-ene-3,20-dione, is an endogenous progestogen steroid hormone related to progesterone . It primarily targets the progesterone receptor (PR) , acting as an agonist, albeit weakly in comparison to progesterone . In addition, it interacts with the mineralocorticoid receptor (MR) as an antagonist and the glucocorticoid receptor (GR) as a partial agonist .
Mode of Action
The compound interacts with its targets, primarily the progesterone receptor, to regulate various biological processes. It binds to the progesterone receptor, triggering a conformational change that allows the receptor to enter the nucleus and bind to progesterone response elements (PREs) on DNA . This binding influences the transcription of various genes, leading to changes in protein synthesis and cell function .
Biochemical Pathways
This compound is a chemical intermediate in the biosynthesis of many other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids, as well as neurosteroids . It is derived from progesterone via the enzyme 17alpha-hydroxylase, encoded by the CYP17A1 gene .
Pharmacokinetics
It is known that the compound is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary . Its levels increase in the third trimester of pregnancy primarily due to fetal adrenal production .
Result of Action
The action of this compound results in various molecular and cellular effects. It plays a vital role in the regulation of the female reproductive system and is important for successful implantation of the embryo and maintenance of pregnancy . It also contributes to the progestational activity of the corpus luteum during pregnancy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its production increases in the third trimester of pregnancy due to fetal adrenal production . Additionally, its levels can be affected by the presence of certain enzymes, such as 21-hydroxylase and 11β-hydroxylase, which can lead to a build-up of this compound .
Biochemical Analysis
Biochemical Properties
17beta-Hydroxyprogesterone is an agonist of the progesterone receptor (PR), albeit weakly in comparison to progesterone . It is also a chemical intermediate in the biosynthesis of many other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids, as well as neurosteroids . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote the pathogenesis of hyperglycemia and insulin resistance in the livers of lean mice .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is derived from progesterone via 17alpha-hydroxylase (encoded by CYP17A1) .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that systemic administration of this compound or overexpression of Cyp17A1 in the livers of lean mice promoted the pathogenesis of hyperglycemia and insulin resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, knockdown of Cyp17A1 abrogated metabolic disorders in obese mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary . It interacts with enzymes such as 17alpha-hydroxylase (encoded by CYP17A1) in these pathways .
Preparation Methods
Hydroxyprogesterone can be synthesized through various methods. One common approach involves the hydroxylation of progesterone using 17α-hydroxylase . Industrial production methods often utilize solid-phase microextraction techniques to optimize the extraction and determination of hydroxyprogesterone from various matrices . These methods are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Hydroxyprogesterone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert hydroxyprogesterone into other steroidal compounds.
Reduction: Reduction reactions can modify the functional groups attached to the steroid backbone.
Substitution: Substitution reactions can introduce new functional groups into the hydroxyprogesterone molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hydroxyprogesterone has a wide range of scientific research applications:
Comparison with Similar Compounds
Hydroxyprogesterone is often compared with other progestogens like medroxyprogesterone acetate and dydrogesterone . While all these compounds share similar progestogenic activities, hydroxyprogesterone is unique in its specific binding affinities and receptor interactions . Other similar compounds include:
Progesterone: The primary natural progestogen with a wide range of physiological effects.
Medroxyprogesterone acetate: A synthetic progestogen used in various contraceptive and therapeutic applications.
Dydrogesterone: Another synthetic progestogen with specific clinical uses.
Hydroxyprogesterone’s unique properties make it a valuable compound in both research and clinical settings.
Properties
CAS No. |
604-09-1 |
---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16?,17?,18?,19-,20-,21-/m0/s1 |
InChI Key |
DBPWSSGDRRHUNT-AYUYWISESA-N |
Isomeric SMILES |
CC(=O)[C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Color/Form |
RHOMBIC OR HEXAGONAL LEAFLETS FROM ACETONE OR ALCOHOL |
melting_point |
222-223 °C 219 - 220 °C |
Key on ui other cas no. |
604-09-1 |
physical_description |
Solid |
solubility |
0.00648 mg/mL |
Synonyms |
17-Hydroxyisopregn-4-ene-3,20-dione; 17-Hydroxyisopregn-4-ene-3,20-dione; (17α)-17-Hydroxypregn-4-ene-3,20-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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